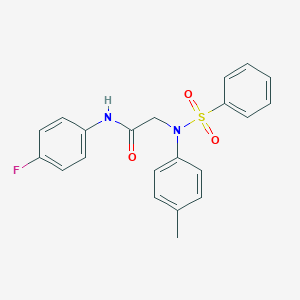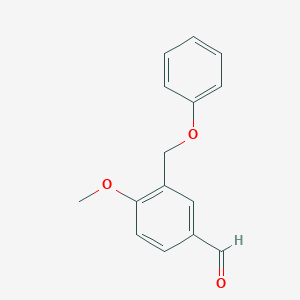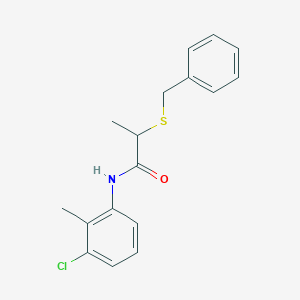![molecular formula C20H20ClNO4 B410965 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B410965.png)
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a molecular formula of C21H22ClNO4 This compound is characterized by its unique structure, which includes a phenyl group, a chloro-substituted aniline, and a butanoate ester
準備方法
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylethyl ester: This step involves the esterification of 1-methyl-2-oxo-2-phenylethanol with butanoic acid under acidic conditions.
Substitution reaction: The phenylethyl ester is then subjected to a substitution reaction with 3-chloro-4-methylaniline in the presence of a suitable catalyst, such as a Lewis acid.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE can be compared with similar compounds such as:
1-Methyl-2-oxo-2-phenylethyl 5-(3-chloro-4-methylanilino)-5-oxopentanoate: This compound has a similar structure but with a pentanoate ester instead of a butanoate ester, which may result in different chemical and biological properties.
1-Methyl-2-oxo-2-phenylethyl 4-(3-bromo-4-methylanilino)-4-oxobutanoate: The substitution of the chloro group with a bromo group can lead to variations in reactivity and biological activity.
特性
分子式 |
C20H20ClNO4 |
|---|---|
分子量 |
373.8g/mol |
IUPAC名 |
(1-oxo-1-phenylpropan-2-yl) 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20ClNO4/c1-13-8-9-16(12-17(13)21)22-18(23)10-11-19(24)26-14(2)20(25)15-6-4-3-5-7-15/h3-9,12,14H,10-11H2,1-2H3,(H,22,23) |
InChIキー |
CJJYUPGYSXGVIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(6-{[2-(methoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B410883.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410885.png)
![N-(4-methoxybenzyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410886.png)
![N-(2-methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410887.png)

![2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B410891.png)


![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methylbenzyl)acetamide](/img/structure/B410897.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B410898.png)

![N-[4-(cyanomethyl)phenyl]-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410901.png)
![N-(2-fluorophenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410902.png)
![2-[Benzenesulfonyl-(4-ethoxy-phenyl)-amino]-N-(4-chloro-benzyl)-acetamide](/img/structure/B410904.png)
